molecular formula C15H14ClN3O2S B083655 Fluorescent brightener 121 CAS No. 12224-11-2

Fluorescent brightener 121

Cat. No. B083655
CAS RN: 12224-11-2
M. Wt: 335.8 g/mol
InChI Key: VZTHUHAJEZPWNC-UHFFFAOYSA-N
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Description

Fluorescent brightener 121 (FB 121) is a commonly used fluorescent dye in scientific research. It is a synthetic organic compound that belongs to the stilbene family. FB 121 is used as a tracer for studying various biological processes. It has a high quantum yield and excitation and emission spectra that make it an ideal fluorescent probe for many applications.

Scientific Research Applications

  • Enhancing Spore Germination : Brightener has been shown to increase the percentage of spore germination in fungi such as Penicillium chrysogenum Thom and other species, representing a potential application in mycological studies and biotechnology (Darken & Swift, 1964).

  • Photoinitiators in Polymerization : Fluorescent brighteners have been used as photoinitiators for free radical photopolymerizations, especially when combined with diaryliodonium salt. These brighteners have shown promising results in initiating polymerization under light-emitting diode (LED) irradiation, indicating their potential in materials science (Zuo et al., 2016).

  • Photobleaching and Photoactivation : In cell biology, fluorescent proteins, including brighteners, have been utilized to track protein behavior in living cells through techniques like photobleaching and photoactivation. This application is instrumental in revealing new aspects of protein dynamics and biological processes they regulate (Lippincott-Schwartz et al., 2003).

  • Calcium Indicators : A new family of fluorescent indicators, including brighteners, has been developed for studying the physiological role of cytosolic free Ca2+. These indicators have been optimized for improved fluorescence properties, making them suitable for various intracellular applications (Grynkiewicz et al., 1985).

  • High-Performance Water-Based Coating and LED-Assisted Hydrogel Synthesis : Fluorescent brighteners have been shown to be effective photoinitiators in the photopolymerization of acrylates in water. This has led to their use in creating high-performance waterborne coatings and hydrogels under mild light irradiation conditions, indicating their potential in eco-friendly material production (Zuo et al., 2018).

  • Staining Protocol in Plant Reproduction Studies : The optical brightener SCRI Renaissance 2200 has been used as a versatile dye in plant reproduction studies. It has been effective for studying aspects like pollen tube growth and early patterning processes in developing embryos (Musielak et al., 2015).

properties

IUPAC Name

4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2S/c16-12-3-1-11(2-4-12)15-9-10-19(18-15)13-5-7-14(8-6-13)22(17,20)21/h1-8H,9-10H2,(H2,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTHUHAJEZPWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062620
Record name Benzenesulfonamide, 4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluorescent brightener 121

CAS RN

2744-49-2
Record name Blankophor DCB
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2744-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluorescent brightener 121
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002744492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, 4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonamide, 4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.526
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUORESCENT BRIGHTENER 121
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J494GKT53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JH ANDERSON, GB Guise… - Journal of the Society of …, 1977 - Wiley Online Library
The fastness to light of a number of fluorescent yellow dyes and fluorescent brightening agents (FBA) on several fibres at different concentrations has been assessed both visually and …
Number of citations: 1 onlinelibrary.wiley.com
H Gutjahr, RR Koch - Textile printing, 1994 - noteboi.com
Printing can be considered as a controlled form of localised dyeing and, in principle, any dyes used to produce plain-coloured fabric could be used to print that fabric. The same …
Number of citations: 19 noteboi.com
L Swett - 1984 - books.google.com
16. ABSTRACT The objective of this research program was to compile a data base covering all the commercially significant dyes and pigments produced or imported in the United States…
Number of citations: 3 books.google.com

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